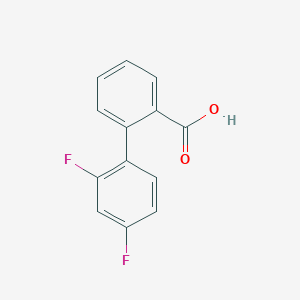

2-(2,4-Difluorophenyl)benzoic acid

Description

Significance of Aromatic Carboxylic Acids as Fundamental Building Blocks in Organic Synthesis

Aromatic carboxylic acids are a cornerstone of organic synthesis, characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. mdpi.com This structural feature imparts a unique combination of acidity and reactivity, making them invaluable as starting materials and intermediates for a multitude of more complex molecules. nih.gov Their versatility is evident in their widespread use in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. nih.gov The carboxyl group can be readily transformed into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a diverse range of chemical entities. mdpi.com

Strategic Role and Impact of Fluorine Substitution in Aromatic Systems on Molecular Properties and Reactivity

The introduction of fluorine into organic molecules, particularly in aromatic systems, is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. nih.gov Fluorine's high electronegativity, coupled with its relatively small size, can significantly alter a molecule's electronic distribution, acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgsemanticscholar.org For instance, the substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. nih.gov Furthermore, the presence of fluorine can influence the conformation of a molecule, which can be crucial for its interaction with enzymes and receptors. semanticscholar.org

Contextualization of 2-(2,4-Difluorophenyl)benzoic acid within Biphenyl (B1667301) Carboxylic Acid Frameworks

This compound belongs to the class of biaryl carboxylic acids, which are characterized by two aryl rings directly linked by a carbon-carbon single bond, with one of the rings bearing a carboxylic acid group. The synthesis of such unsymmetrical biaryls is a significant endeavor in organic chemistry, with methods like the Suzuki-Miyaura cross-coupling being a powerful tool. mdpi.comnih.gov In this reaction, an aryl halide is coupled with an aryl boronic acid in the presence of a palladium catalyst. The biaryl motif is a key structural feature in many pharmaceuticals, agricultural chemicals, and materials. nih.gov this compound is specifically a derivative of 2-phenylbenzoic acid, with two fluorine atoms strategically placed on the second phenyl ring.

Overview of Research Areas Pertaining to this compound

Research involving this compound and its derivatives primarily falls within the realms of medicinal chemistry and agrochemical research, where the unique properties conferred by the difluorophenyl group are exploited. While specific research exclusively on this compound is not extensively documented in publicly available literature, the broader class of fluorinated biaryl carboxylic acids is of significant interest.

Studies on related compounds suggest that this structural motif is a key component in the development of new therapeutic agents. For example, derivatives of benzoic acid are investigated as VLA-4 antagonists for the treatment of inflammatory diseases. semanticscholar.org Furthermore, fluorinated benzoic acid derivatives have been explored for their potential as antimicrobial and anticancer agents. nih.gov In the field of agrochemicals, fluorinated compounds are integral to the design of modern pesticides and herbicides due to their enhanced efficacy and metabolic stability. nih.gov

The synthesis of this compound itself would likely serve as a crucial intermediate step in the creation of these more complex, biologically active molecules. The compound provides a scaffold that combines the structural rigidity and synthetic versatility of a biaryl carboxylic acid with the property-modulating effects of fluorine substitution.

Chemical and Physical Properties

Below is a table summarizing some of the key computed and experimental properties of the closely related compound, 2,4-Difluorobenzoic acid, which serves as a precursor.

| Property | Value | Source |

| Molecular Formula | C7H4F2O2 | nih.gov |

| Molecular Weight | 158.10 g/mol | nih.gov |

| Physical Description | White, odorless crystalline powder | nih.gov |

| Melting Point | 188-190 °C | sigmaaldrich.com |

| SMILES | C1=CC(=C(C=C1F)F)C(=O)O | nih.gov |

| InChIKey | NJYBIFYEWYWYAN-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQBUZBFMRHCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680811 | |

| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920016-97-3 | |

| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,4 Difluorophenyl Benzoic Acid

Established Synthetic Routes and Precursors

The construction of 2-(2,4-difluorophenyl)benzoic acid relies on established synthetic pathways that utilize readily available precursors. These routes are designed to efficiently build the core biphenyl (B1667301) structure and introduce the necessary carboxylic acid and difluoro functionalities.

Regioselective Substitution Approaches for Aromatic Functionalization

Regioselective substitution is a critical strategy in the synthesis of complex aromatic compounds like this compound. This approach allows for the controlled placement of substituents on the aromatic rings, which is essential for achieving the desired final product. For instance, the synthesis of 1,2,3-triazoles, another class of heterocyclic compounds, often employs 1,3-dipolar cycloaddition reactions where the regioselectivity is highly controlled, leading to the formation of specific isomers. researchgate.netmdpi.commdpi.com In the context of this compound, regioselective methods would be employed to ensure the correct positioning of the difluoro and carboxyl groups on the respective phenyl rings before the key bond formation step.

Cross-Coupling Reactions for Biphenyl Core Formation

The formation of the central C-C bond connecting the two phenyl rings is a pivotal step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for this transformation.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. jk-sci.comyoutube.com This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. jk-sci.com For the synthesis of this compound, this would involve the reaction of a (2,4-difluorophenyl)boronic acid with a 2-halobenzoic acid derivative. The reaction is known for its high tolerance of various functional groups, making it suitable for complex molecules. jk-sci.commdpi.com

Key components of a typical Suzuki coupling reaction include:

Catalyst: A palladium(0) complex is the active catalyst.

Organoboron Compound: Arylboronic acids are common substrates.

Organohalide: Aryl bromides, iodides, or chlorides can be used.

Base: A base such as potassium carbonate or sodium hydroxide (B78521) is required. mdpi.com

The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. rsc.org Common byproducts can include homo-coupling of the starting materials and dehalogenation of the organohalide. youtube.com

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While not directly forming a biphenyl system in its classic form, variations and related palladium-catalyzed methods can be adapted for such syntheses. The Mizoroki-Heck reaction, for instance, is a powerful tool for C-C bond formation between diverse substrates. nih.gov The reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

Recent advancements have led to the development of more efficient catalyst systems and milder reaction conditions, expanding the scope of the Heck reaction. organic-chemistry.orgnih.gov For the synthesis of biphenyls, related methodologies that couple two aryl partners are often employed under similar palladium catalysis.

Optimizing the catalyst system and reaction conditions is crucial for maximizing the yield and purity of this compound. Research has focused on developing highly active and stable palladium catalysts. For example, palladacycle phosphine (B1218219) mono-ylide complexes have shown high efficiency in Mizoroki-Heck reactions with low catalyst loadings. organic-chemistry.org

The choice of solvent and base also plays a significant role. The use of greener solvents like water or polyethylene (B3416737) glycol (PEG) has been explored to develop more environmentally friendly protocols. organic-chemistry.org Microwave irradiation has also been employed to accelerate reaction times and improve yields in phosphine-free Heck reactions. organic-chemistry.org

Table 1: Comparison of Common Cross-Coupling Reactions

| Feature | Suzuki Coupling | Heck Reaction |

| Coupling Partners | Organoboron compound and organohalide | Alkene and organohalide |

| Catalyst | Palladium(0) complex | Palladium(0) complex |

| Key Bond Formed | C(sp2)-C(sp2) or C(sp2)-C(sp3) | C(sp2)-C(sp2) (alkene) |

| Common Byproducts | Homo-coupling products, dehalogenation | Isomeric alkenes, double bond migration |

Direct Introduction of Fluorine Atoms via Fluorinating Agents (General concept for fluorinated aromatic systems)

The introduction of fluorine atoms onto an aromatic ring is a fundamental process in the synthesis of many pharmaceuticals and agrochemicals. rsc.org Direct fluorination of aromatic compounds can be achieved using various fluorinating agents. acs.org Historically, elemental fluorine (F₂) was used, but its high reactivity and the difficulty in controlling the reaction led to the development of safer and more selective electrophilic fluorinating reagents. rsc.orgjove.com

Modern electrophilic fluorinating agents often contain a nitrogen-fluorine (N-F) bond. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for the direct fluorination of aromatic C-H bonds. rsc.orgjove.com These reagents are generally more stable, easier to handle, and offer better regioselectivity compared to elemental fluorine. rsc.org The mechanism of electrophilic fluorination involves the attack of an electron-rich aromatic ring on the electrophilic fluorine atom of the reagent. wikipedia.org

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Formula | Characteristics |

| N-Fluorobenzenesulfonimide (NFSI) | (PhSO₂)₂NF | Stable, versatile, provides good regioselectivity rsc.org |

| Selectfluor® | C₇H₁₄B₂F₄N₂ | Cationic reagent, highly reactive wikipedia.org |

Development of Novel or Improved Synthetic Pathways

The construction of the C-C bond linking the two phenyl rings is the key challenge in synthesizing this compound. While established methods like the Suzuki-Miyaura and Ullmann couplings are foundational, research continues to refine these processes and explore new paradigms.

The this compound molecule is achiral. However, the introduction of substituents at the ortho positions of the benzoic acid ring can restrict rotation around the aryl-aryl single bond, leading to atropisomerism and the existence of stable, separable enantiomers. The synthesis of such chiral analogues is a significant goal, particularly in medicinal chemistry, where enantiomers can have different biological activities. acs.org Lessons can be drawn from the asymmetric synthesis of other axially chiral biaryls and C-N atropisomers. nih.gov

Strategies for Asymmetric Synthesis:

Chiral Auxiliary-Directed Synthesis: An enantiomerically pure chiral auxiliary can be attached to the benzoic acid precursor. wordpress.com This auxiliary then directs the stereochemical outcome of the C-C bond formation, favoring the formation of one atropisomer over the other. Subsequent removal of the auxiliary yields the enantiomerically enriched product. For example, an enantiopure oxazoline (B21484) or amino alcohol could be used to form an amide or ester with a 2-halobenzoic acid derivative before the coupling step.

Catalytic Asymmetric Cross-Coupling: A more efficient approach involves the use of a chiral catalyst. In a Suzuki-Miyaura type reaction, a palladium or nickel catalyst bearing a chiral phosphine ligand (e.g., BINAP derivatives) can mediate the coupling of a 2-halobenzoate with (2,4-difluorophenyl)boronic acid, creating the C-C bond with high enantioselectivity. nih.gov

Organocatalyzed Arylation: Chiral phosphoric acids (CPAs) or other organocatalysts have emerged as powerful tools for atroposelective synthesis. nih.gov While typically used for C-N or C-O bond formation, analogous C-C bond-forming reactions could be envisioned. For instance, an organocatalyst could control the atroposelective C-H activation and arylation of a benzoic acid derivative.

The choice of strategy depends on the specific substitution pattern desired on the chiral analogue. The table below summarizes potential approaches based on established methods for related compounds.

| Asymmetric Strategy | Precursors | Chiral Influence | Potential Analogue |

| Chiral Auxiliary | 2-Iodo-3-methylbenzoic acid, (R)-phenylethanol, (2,4-difluorophenyl)boronic acid | Chiral ester directs the coupling reaction via steric hindrance. | Chiral 3-methyl-2-(2,4-difluorophenyl)benzoic acid |

| Catalytic Asymmetric Coupling | 2-Bromobenzoic acid methyl ester, (2,4-difluorophenyl)boronic acid | Palladium catalyst with a chiral ligand (e.g., (R)-BINAP). | Atropisomeric this compound ester |

| Kinetically Controlled Lithiation | Prochiral chromium arene complex of a substituted benzoic acid | Deprotonation with a chiral lithium amide base. | Enantiomerically enriched substituted this compound |

This table presents hypothetical examples based on established asymmetric synthesis methodologies for structurally similar compounds.

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. acs.orgpsu.eduresearchgate.net

Key Green Chemistry Considerations:

Atom Economy: Traditional cross-coupling reactions like the Suzuki-Miyaura coupling can have good atom economy, as most atoms from the boronic acid and aryl halide are incorporated into the product. acs.org In contrast, Wittig-type reactions, which could also form the biaryl linkage through a multi-step sequence, generally have poor atom economy.

Safer Solvents: Many cross-coupling reactions use organic solvents like toluene, dioxane, or DMF. A key green objective is to replace these with safer alternatives such as water, ethanol, or deep eutectic solvents (DES). skpharmteco.comnih.gov The use of DES, which are mixtures of hydrogen bond donors and acceptors, has been shown to be effective for Ullmann coupling reactions, often proceeding under milder conditions and without the need for additional ligands. nih.gov

Energy Efficiency: Reactions that can be performed at lower temperatures, for instance by using highly active catalysts or microwave irradiation, are more energy-efficient. commonorganicchemistry.com

Photocatalytic Methods: Photocatalysis represents a promising green synthetic strategy that uses light energy to drive chemical reactions, often under mild conditions. nih.govnih.gov While direct photocatalytic synthesis of this compound is not widely reported, related transformations suggest its feasibility. For example, a photocatalyst could be used to generate an aryl radical from a diazonium salt or an aryl halide, which could then be coupled with the other aromatic partner. researchgate.netrsc.org A hypothetical photocatalytic Suzuki-type coupling could proceed as follows:

| Step | Description | Green Advantage |

| 1. Catalyst Excitation | A photocatalyst (e.g., an iridium complex or an organic dye) absorbs visible light. | Use of renewable light energy instead of thermal energy. |

| 2. Redox Event | The excited catalyst engages in a single-electron transfer with one of the precursors (e.g., 2-halobenzoate). | Avoids harsh stoichiometric oxidants or reductants. |

| 3. Radical Formation & Coupling | An aryl radical is formed and couples with the boronic acid partner, often involving a metal co-catalyst (e.g., Nickel). | Reactions often proceed at ambient temperature. |

| 4. Catalyst Regeneration | The photocatalyst returns to its ground state, completing the catalytic cycle. | Catalytic nature minimizes waste. |

This table outlines a plausible photocatalytic pathway based on modern synthetic methodologies.

Suzuki-Miyaura Coupling: This involves the reaction of (2,4-difluorophenyl)boronic acid with a methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate) in the presence of a palladium catalyst and a base. commonorganicchemistry.comresearchgate.netnih.gov Subsequent hydrolysis of the ester yields the final product.

Ullmann Condensation: This classic copper-catalyzed reaction can couple a 2-halobenzoic acid with a 1-halo-2,4-difluorobenzene. wikipedia.orgnih.govchem-station.comorganic-chemistry.org Modern Ullmann reactions use ligands to solubilize the copper catalyst and allow for milder reaction conditions. nih.gov

Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer high efficiency and complexity generation. rsc.org While a direct MCR for this compound is not obvious, one could envision a multi-component strategy to build one of the aromatic precursors in a convergent approach. For instance, a substituted benzoic acid precursor could be assembled via an MCR before being coupled to the difluorophenyl moiety.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purity of the final product and the intermediates is crucial. Standard organic chemistry techniques are employed, often tailored to the specific properties of the compounds.

Purification of Intermediates: Intermediates in the synthesis, such as (2,4-difluorophenyl)boronic acid or methyl 2-iodobenzoate, are typically purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. The choice of eluent for chromatography depends on the polarity of the intermediate.

Purification of the Final Product: this compound is a carboxylic acid, and its acidic nature is key to its purification.

Acid-Base Extraction: The crude product from the coupling reaction can be dissolved in an organic solvent like ethyl acetate. Washing with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) will deprotonate the carboxylic acid, transferring it as its carboxylate salt into the aqueous layer. du.ac.in The neutral byproducts and unreacted starting materials remain in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl), causing the purified benzoic acid to precipitate out. du.ac.in It can then be collected by filtration.

Recrystallization: This is a standard method for purifying solid organic compounds. rsc.org The crude, dry acid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes, leaving impurities behind in the solvent. Suitable solvents might include ethanol, water, or a mixture of solvents like ethanol/water or toluene.

Salt Formation: For high-purity requirements, forming a salt with a chiral or achiral amine can be an effective purification method. researchgate.net For example, reacting the crude acid with an amine like α-methylbenzylamine can form a diastereomeric salt that may have significantly different solubility properties from salts formed with impurities, allowing for purification by fractional crystallization. Subsequent hydrolysis of the purified salt regenerates the high-purity acid. researchgate.net

The effectiveness of purification can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by measuring the melting point of the product. rsc.org

| Technique | Principle | Application |

| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. | Removes non-acidic impurities from the crude product. |

| Recrystallization | Purification based on differential solubility in a solvent at different temperatures. | Final purification of the solid product to obtain crystalline material. |

| Column Chromatography | Separation based on differential adsorption onto a stationary phase (e.g., silica gel). | Purification of non-acidic intermediates or the esterified final product. |

| Salt Formation/Crystallization | Purification via the formation of a salt with specific solubility properties. | High-purity applications, removal of isomeric impurities. researchgate.net |

Chemical Reactivity and Transformation of 2 2,4 Difluorophenyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that serves as a starting point for the synthesis of various derivatives.

Esterification Reactions for Ester Derivatives

The conversion of 2-(2,4-difluorophenyl)benzoic acid to its corresponding esters is a fundamental transformation. This can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and to achieve high yields, the equilibrium is typically shifted towards the product by using the alcohol as the solvent (in large excess) or by removing the water formed during the reaction. masterorganicchemistry.comtcu.edu

Alternatively, for substrates that may be sensitive to strong acidic conditions, esterification can be carried out under milder conditions using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. These reactions are often performed in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). iajpr.com

A general scheme for these reactions is presented below:

Table 1: Representative Esterification Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol (B129727), H₂SO₄ (cat.) | Methyl 2-(2,4-difluorophenyl)benzoate | Fischer Esterification |

| This compound | Ethanol, DCC, DMAP | Ethyl 2-(2,4-difluorophenyl)benzoate | DCC Coupling |

| This compound | tert-Butanol, EDCI, DMAP | tert-Butyl 2-(2,4-difluorophenyl)benzoate | EDCI Coupling |

Amidation Reactions for Amide Derivatives

The synthesis of amide derivatives from this compound proceeds by its reaction with primary or secondary amines. Direct reaction is generally not feasible and requires the activation of the carboxylic acid. A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide.

Modern coupling agents are more frequently used to facilitate amide bond formation in a one-pot procedure under milder conditions. Popular coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), T3P® (Propylphosphonic anhydride), and carbodiimides like DCC and EDCI, often used with an additive such as HOBt (Hydroxybenzotriazole). esisresearch.orgaustinpublishinggroup.comnih.gov These reagents form a highly reactive activated ester or similar intermediate that is susceptible to nucleophilic attack by the amine.

Table 2: Representative Amidation Reactions

| Reactant | Reagent(s) | Product | Method |

|---|---|---|---|

| This compound | 1. SOCl₂ 2. Ammonia (B1221849) | 2-(2,4-Difluorophenyl)benzamide | Acyl Chloride Method |

| This compound | Aniline, HATU, DIPEA | N-Phenyl-2-(2,4-difluorophenyl)benzamide | Coupling Agent |

| This compound | Piperidine, T3P®, Et₃N | (2-(2,4-Difluorophenyl)phenyl)(piperdin-1-yl)methanone | Coupling Agent |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that aromatic carboxylic acids can undergo, though often under harsh conditions. For benzoic acid itself, decarboxylation is slow and typically requires very high temperatures (around 400 °C) in the absence of promoters. nist.gov

The presence of substituents on the aromatic ring significantly influences the ease of decarboxylation. Electron-donating groups, particularly at the ortho or para positions (such as a hydroxyl group), can stabilize the transition state and facilitate the reaction at lower temperatures. nist.gov The mechanism for this compound, which lacks strong activating groups, is expected to be challenging. Thermal decarboxylation would likely proceed through a mechanism involving the cleavage of the C-C bond to form an aryl anion or radical, a high-energy process. researchgate.net

More recent methods have been developed for the decarboxylation of benzoic acids under milder conditions. For example, photoinduced, copper-catalyzed protocols can achieve decarboxylative functionalization, such as hydroxylation, at temperatures as low as 35 °C. nih.gov These reactions proceed via a radical mechanism initiated by a ligand-to-metal charge transfer within a copper carboxylate complex. nih.gov Such advanced methods could potentially be applied to the decarboxylation of this compound to yield 2,4-difluorobiphenyl (B1582794).

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The structure of this compound presents two distinct phenyl rings for electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing and activating/deactivating effects of the substituents on each ring.

Ring A (Benzoic acid ring): This ring contains the carboxylic acid group (-COOH) and the 2-(2,4-difluorophenyl) group. The -COOH group is a powerful deactivating, meta-directing substituent due to its electron-withdrawing inductive and resonance effects. youtube.comtruman.edu

Ring B (Difluorophenyl ring): This ring contains two fluorine atoms (-F) and the substituted benzoic acid group. Fluorine is an ortho, para-directing but deactivating substituent due to its strong inductive withdrawal and opposing resonance donation. masterorganicchemistry.com

Halogenation Studies

In a potential halogenation reaction (e.g., bromination with Br₂ and a Lewis acid catalyst like FeBr₃), the site of substitution would depend on the relative deactivation of the two rings. The carboxylic acid group strongly deactivates its ring (Ring A) and directs incoming electrophiles to the meta positions (positions 4 and 6 relative to the carboxyl group). youtube.com

The difluorophenyl ring (Ring B) is also deactivated by the two fluorine atoms. However, the large aryl group from the benzoic acid moiety is an ortho, para-director. The fluorine atoms themselves are also ortho, para-directors. The position most activated on Ring B would be position 5', which is ortho to the large aryl substituent and para to the fluorine at C4'. However, the cumulative deactivating effect of two fluorine atoms and the steric hindrance from the adjacent phenyl ring would make substitution on this ring challenging. Given the powerful deactivating nature of the -COOH group, it is likely that substitution, if it occurs, would be slow and might yield a complex mixture of products, with a potential preference for substitution on the least deactivated positions.

Nitration Studies

Nitration, typically performed with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group onto an aromatic ring. youtube.com Similar to halogenation, the regioselectivity of nitration on this compound is controlled by the existing substituents.

The carboxylic acid on Ring A is a strong meta-director. Therefore, nitration on this ring would be expected to yield the 2-(2,4-difluorophenyl)-5-nitrobenzoic acid isomer. truman.edu The deactivating nature of the -COOH group makes this reaction slower than the nitration of benzene (B151609). youtube.com

On Ring B, the fluorine atoms direct ortho and para. The most likely position for nitration would be position 5', which is ortho to the activating aryl group and para to one fluorine. However, the strong deactivation of both rings makes predicting the exclusive product difficult without experimental data. The reaction conditions, particularly temperature, would need to be carefully controlled to avoid the formation of multiple nitrated byproducts. truman.edu

Nucleophilic Aromatic Substitution on the Difluorophenyl Moiety

The difluorophenyl ring of this compound is activated for nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly the one at the 4-position (para to the biaryl linkage), are good leaving groups and are activated by the electron-withdrawing nature of the aromatic system. This allows for their displacement by various nucleophiles.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. msu.edu Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

Common nucleophiles for such reactions include amines, alkoxides, and thiolates. For example, amines can be used to displace activated halogens, a reaction that is fundamental in the synthesis of many pharmaceutical compounds. libretexts.org The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, although steric hindrance can alter this reactivity. masterorganicchemistry.com While specific examples detailing the SNAr reactions on this compound are not prominent in the literature, the principles of SNAr suggest that it should readily react with strong nucleophiles. For instance, reaction with an amine (R-NH₂) would be expected to yield 2-(2-fluoro-4-aminophenyl)benzoic acid derivatives.

A well-established method for introducing a primary amine group via SNAr is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org This method could potentially be applied to displace one of the fluorine atoms on the difluorophenyl ring, followed by hydrolysis to yield the corresponding aminophenylbenzoic acid.

Redox Chemistry of the Compound

The this compound molecule contains a robust carboxylic acid function that is generally resistant to further oxidation. However, the biaryl structure allows for intramolecular oxidative C-C bond formation, leading to lactones. This type of transformation is a key step in the synthesis of various natural products and functional materials.

Several methods have been developed for the oxidative cyclization of 2-arylbenzoic acids:

Cobalt-Catalyzed Oxidation : A system using cobalt(II) and peroxymonosulfate (B1194676) (PMS) can effectively synthesize biaryl lactones from 2-aryl benzoic acids through a homolytic aromatic substitution pathway. researchgate.net

Photocatalytic Dehydrogenative Lactonization : A metal-free approach utilizes a photocatalyst like [Acr⁺-Mes] in combination with ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as the terminal oxidant. acs.org This method proceeds at room temperature under visible light, offering an environmentally benign route to benzo-3,4-coumarins (a class of biaryl lactones).

Photoelectrochemical Cyclization : A photoelectrochemical (PEC) cell, consisting of a WO₃ photoanode and a Pt cathode, can drive the dehydrogenative cyclization at room temperature using blue LED irradiation, producing benzolactones with hydrogen gas as the only byproduct. rsc.org

These reactions proceed via an intramolecular electrophilic attack of the carboxyl group onto an activated form of the second aromatic ring, leading to the formation of a dibenzo-α-pyrone (lactone) ring system. In the case of this compound, this would result in the formation of a difluorinated dibenzopyranone.

| Reaction Type | Catalyst/Reagent System | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Cobalt-Catalyzed Oxidation | Co(II)/Peroxymonosulfate (PMS) | Non-noble metal catalyst, mild conditions | Biaryl Lactone | researchgate.net |

| Photocatalytic Lactonization | [Acr⁺-Mes]/(NH₄)₂S₂O₈ | Metal-free, room temperature, visible light | Biaryl Lactone | acs.org |

| Photoelectrochemical Cyclization | WO₃ photoanode/Pt cathode | External oxidant-free, produces H₂ byproduct | Biaryl Lactone | rsc.org |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding [2-(2,4-Difluorophenyl)phenyl]methanol. This transformation typically requires powerful reducing agents.

Hydride Reduction : Lithium aluminum hydride (LiAlH₄) is a standard reagent for the reduction of carboxylic acids to alcohols. quora.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism, followed by reduction of the intermediate aldehyde.

Catalytic Hydrogenation : Highly selective catalytic methods have been developed for this reduction. A Platinum-on-Tin(IV) oxide (Pt/SnO₂) catalyst has demonstrated excellent selectivity (97%) for the hydrogenation of benzoic acid to benzyl (B1604629) alcohol under relatively mild conditions (190 °C, 30 bar H₂). qub.ac.uk The interaction between platinum and oxidized tin species is believed to activate the carbonyl group towards reduction while hindering the hydrogenation of the aromatic ring.

Biocatalytic Reduction : Enzymatic cascade reactions have also been explored for the conversion of benzoic acid to benzyl alcohol, offering a green chemistry approach. researchgate.net

Further reduction of the resulting benzyl alcohol to the corresponding hydrocarbon, 2-(2,4-Difluorophenyl)toluene, can be accomplished using methods like the Kiliani reduction, which employs hydriodic acid (HI) in the presence of red phosphorus. nih.gov

| Transformation | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Carboxylic Acid to Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | [2-(2,4-Difluorophenyl)phenyl]methanol | quora.com |

| Carboxylic Acid to Primary Alcohol | H₂, Pt/SnO₂ | [2-(2,4-Difluorophenyl)phenyl]methanol | qub.ac.uk |

| Benzylic Alcohol to Hydrocarbon | Hydriodic acid (HI), Red Phosphorus | 2-(2,4-Difluorophenyl)toluene | nih.gov |

Cyclization and Heterocycle Formation via Reaction with Other Reagents

The structure of this compound is well-suited for intramolecular cyclization reactions to form fused polycyclic systems. The most common cyclization is the acid-catalyzed intramolecular acylation (a type of Friedel-Crafts reaction) to produce fluorenones. This reaction involves the protonation of the carboxylic acid, followed by electrophilic attack on the adjacent difluorophenyl ring and subsequent dehydration to yield 2,4-difluorofluoren-9-one. While this is a traditional method, it often requires strong acids like sulfuric acid or polyphosphoric acid and high temperatures. sci-hub.se

Modern synthetic methods provide access to fluorenones through palladium-catalyzed C-H activation cascades, although these typically start from precursors other than the fully formed biaryl carboxylic acid. sci-hub.seorganic-chemistry.org

Furthermore, the carboxylic acid functionality can be used to construct various heterocycles through reactions with appropriate binucleophilic reagents. For example, reaction with hydrazines could potentially lead to the formation of pyridazinone derivatives, while reaction with hydroxylamine (B1172632) could yield oxazinones. The formation of N-heterocycles often involves converting the carboxylic acid to a more reactive derivative (like an acid chloride or ester) followed by condensation with a nitrogen-containing reagent and subsequent cyclization. youtube.com These reactions highlight the utility of this compound as a building block for creating a diverse range of complex molecules.

Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 2-(2,4-Difluorophenyl)benzoic acid and its Congeners

Single-crystal X-ray diffraction is a powerful analytical technique that provides the most detailed information about the atomic arrangement within a crystal. units.it This method has been employed to determine the molecular geometry of several compounds related to this compound.

For instance, the crystal structure of 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid was determined using single-crystal X-ray diffraction. nih.gov Similarly, the structure of N-(2,4-difluorophenyl)-2-fluorobenzamide was elucidated by these methods. mdpi.com The analysis of 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid also relied on single-crystal X-ray diffraction data. nih.govresearchgate.net These studies provide precise coordinates for each atom, allowing for a detailed understanding of the molecule's three-dimensional shape.

The process generally involves growing a suitable single crystal of the compound, which can be challenging, and then exposing it to a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be inferred. units.itnih.gov

The crystal system, space group, and unit cell parameters are fundamental properties of a crystalline solid that describe its symmetry and the dimensions of its repeating unit.

A congener, 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid, was found to crystallize with two unique molecules in the asymmetric unit. nih.govresearchgate.net Another related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, crystallizes in the monoclinic crystal system with the space group Pn. mdpi.com The unit cell dimensions for this compound at 294 K are a = 5.6756(3) Å, b = 4.9829(2) Å, c = 19.3064(12) Å, and β = 91.197(5)°. mdpi.com

In another example, 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid crystallizes in the triclinic system with the space group P. nih.govresearchgate.net Its unit cell parameters at 173 K were determined to be a = 7.3071 (5) Å, b = 8.0790 (7) Å, c = 11.3878 (11) Å, α = 82.678 (8)°, β = 83.642 (7)°, and γ = 72.309 (7)°. nih.govresearchgate.net Benzoic acid itself typically crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netmaterialsproject.org

The table below summarizes the crystallographic data for some congeners of this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com | Monoclinic | Pn | 5.6756(3) | 4.9829(2) | 19.3064(12) | 90 | 91.197(5) | 90 | - |

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid nih.govresearchgate.net | Triclinic | P | 7.3071(5) | 8.0790(7) | 11.3878(11) | 82.678(8) | 83.642(7) | 72.309(7) | 2 |

| Benzoic acid–2-pyridinealdazine (2/1) cocrystal nih.gov | Triclinic | P | 4.4509(7) | 11.3635(17) | 12.0612(17) | 108.985(6) | 99.830(9) | 97.849(10) | 1 |

The conformation of a molecule, defined by its torsion and dihedral angles, describes the relative spatial arrangement of its atoms. proteinstructures.com In molecules with multiple aromatic rings, the dihedral angle between the planes of these rings is a key conformational parameter.

In 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid, significant torsional differences are observed between the aryl rings and the central amide group. nih.govresearchgate.net The plane of the more highly-substituted aryl ring is rotated by approximately 69.41-69.64° from the amide group, while the second aryl ring's plane is rotated by about 66.54-70.25°. nih.gov The carboxylic acid group is also twisted relative to the aryl ring by 58.70-61.10°. nih.gov

For 4-Fluoro-2-(phenylamino)benzoic acid, two independent molecules in the asymmetric unit exhibit dihedral angles of 55.63(5)° and 52.65(5)° between their aromatic rings. iucr.org In the case of 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, the dihedral angle between the mean planes of the two benzene (B151609) rings is 88.7(2)°. nih.govresearchgate.net The carboxylic acid group in this molecule is twisted by 13.6(7)° from the plane of its attached benzene ring. nih.govresearchgate.net In a cocrystal of benzoic acid with 2-pyridinealdazine, the dihedral angle between the hydrogen-bonded benzene and pyridyl rings is 61.30(7)°. nih.gov

The table below presents selected torsion and dihedral angles for related compounds.

| Compound | Description | Angle (°) |

| 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid nih.gov | Rotation of highly-substituted aryl ring from amide group | 69.41(5) / 69.64(4) |

| 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid nih.gov | Rotation of second aryl ring from amide group | 70.25(4) / 66.54(4) |

| 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid nih.gov | Rotation of carboxylic acid group from aryl ring | 58.70(2) / 61.10(3) |

| 4-Fluoro-2-(phenylamino)benzoic acid iucr.org | Dihedral angle between aromatic rings | 55.63(5) / 52.65(5) |

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid nih.govresearchgate.net | Dihedral angle between benzene rings | 88.7(2) |

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid nih.govresearchgate.net | Twist of carboxylic acid group from benzene ring | 13.6(7) |

| Benzoic acid–2-pyridinealdazine (2/1) cocrystal nih.gov | Dihedral angle between benzene and pyridyl rings | 61.30(7) |

The packing of molecules in a crystal is dictated by a variety of intermolecular interactions, which are crucial for the stability of the crystal lattice. rsc.org

Hydrogen bonds are among the most important intermolecular interactions in organic crystals. In carboxylic acids, the O-H···O hydrogen bond is a common and robust motif, often leading to the formation of centrosymmetric dimers with an R₂²(8) graph-set notation. nih.govresearchgate.netresearchgate.net This is observed in the crystal structure of 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, where molecules are linked into inversion dimers by pairs of O-H···O hydrogen bonds. nih.govresearchgate.net

In congeners containing amide groups, N-H···O hydrogen bonds also play a significant role. For example, in 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid, the molecules pack as double tapes formed by both O-H···O and N-H···O hydrogen-bonding interactions. nih.govresearchgate.net 4-Fluoro-2-(phenylamino)benzoic acid features both an intramolecular N-H···O hydrogen bond and intermolecular O-H···O hydrogen bonds that form acid-acid dimers. iucr.org

The table below details the hydrogen bonding interactions in some related structures.

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid nih.gov | O-H···O | 0.84 | 1.84 | 2.675(6) | 170 |

| 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid nih.gov | N-H···O | 0.88 | 2.07 | 2.902(8) | 157 |

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid researchgate.net | O-H···O | 0.82 | 1.86 | 2.677(3) | 175 |

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid researchgate.net | C-H···F | 0.93 | 2.50 | 3.294(16) | 144 |

Aromatic rings can interact through π-π stacking, which is a significant non-covalent interaction that influences the packing of molecules in the solid state. mostwiedzy.pl These interactions can be face-to-face or edge-to-face.

In the crystal structure of a cocrystal of 2-pyridone with hexafluorobenzene (B1203771) (hfb), π-π stacking interactions are observed between the polymeric structures and the hfb molecules. mostwiedzy.pl The distance between the centroid of an hfb molecule and the plane of a 2-pyridone molecule is 3.29 Å, with a slight offset and a dihedral angle of about 8° between the planes. mostwiedzy.pl In a cocrystal of benzoic acid with 2-pyridinealdazine, interdigitated layers stack along the c-axis, suggesting the presence of π-π interactions. nih.gov The study of aryl-perfluoroaryl π-π stacking interactions has shown their ability to direct intermolecular hydrogen bonding. acs.org

Investigation of Intermolecular Interactions in the Solid State

Halogen Bonding and Other Weak Interactions

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region in another molecule. wikipedia.org This interaction is directional and has found applications in various fields, including crystal engineering and drug design. wikipedia.org In the context of this compound, the two fluorine atoms attached to one of the phenyl rings could potentially participate in halogen bonding.

Study of Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov This phenomenon is of great interest, particularly in the pharmaceutical industry, as different polymorphs of a drug can exhibit different physical properties, including solubility and stability. nih.govrsc.org The study of polymorphism often involves screening for different crystalline forms by varying crystallization conditions such as solvent and temperature. rsc.org

Co-crystallization is another technique used to modify the physicochemical properties of a solid. It involves combining a target molecule with a suitable co-former in a stoichiometric ratio to form a new crystalline solid. mdpi.comrsc.org Benzoic acid and its derivatives are frequently used as co-formers due to the ability of the carboxylic acid group to form robust hydrogen bonds. rsc.orgmdpi.com

While specific research on the polymorphism and co-crystallization of this compound is not detailed in the reviewed literature, studies on analogous compounds are common. For example, benzoic acid itself has been co-crystallized with various nitrogen-containing bases, sometimes resulting in different polymorphs depending on the preparation method (solution vs. grinding). rsc.org The conformational flexibility of molecules, such as that seen in derivatives of (phenylamino)benzoic acid, can also lead to the formation of different polymorphs. rsc.orgrsc.org Given its structure, this compound possesses the necessary functional groups (carboxylic acid, phenyl rings, fluorine atoms) that could lead to interesting polymorphic and co-crystal forms.

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of molecules by analyzing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The protons on the benzoic acid ring and the difluorophenyl ring are in different chemical environments and will therefore resonate at different chemical shifts. docbrown.info The signals for the aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons and through-space coupling with the fluorine atoms. docbrown.info The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). docbrown.inforsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| COOH | > 10 | broad s |

| Aromatic CH (Benzoic acid ring) | 7.4 - 8.2 | m |

Predicted data is based on analogous compounds like benzoic acid and its fluorinated derivatives. rsc.orgchemicalbook.comhmdb.ca

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 13 distinct signals would be expected in the proton-decoupled spectrum, as the two phenyl rings are not symmetrically substituted. The carbon of the carboxylic acid group (C=O) will appear significantly downfield (typically ~165-175 ppm). hmdb.cadocbrown.info The aromatic carbons will resonate in the range of approximately 110-140 ppm. The carbons directly bonded to the fluorine atoms will show large C-F coupling constants, which can be a key diagnostic feature. organicchemistrydata.org The electron-withdrawing nature of the fluorine atoms influences the chemical shifts of the carbons in the difluorophenyl ring. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| Aromatic C-F | 155 - 165 (with large ¹JCF coupling) |

| Aromatic C-C (quaternary) | 130 - 145 |

Predicted data is based on analogous compounds like benzoic acid and its fluorinated or substituted derivatives. hmdb.cadocbrown.infochemicalbook.comrsc.org

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms in a molecule. semanticscholar.org Since the two fluorine atoms in this compound are in non-equivalent positions (ortho and para to the other phenyl ring), they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. semanticscholar.org The chemical shifts of these fluorine atoms are sensitive to their electronic environment. colorado.edursc.org Furthermore, these signals would likely appear as multiplets due to coupling with each other (³JFF) and with nearby protons (³JHF, ⁴JHF). semanticscholar.orgucsb.edu

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |

|---|---|---|

| F (Position 2) | -100 to -120 | ddd (doublet of doublet of doublets) |

Predicted chemical shift ranges are based on typical values for aryl fluorides. colorado.eduucsb.edu The exact values would depend on the solvent and specific molecular conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the vibrational modes of its molecular structure. ias.ac.in

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding in the dimeric form. docbrown.infospectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak, expected between 1710 and 1680 cm⁻¹ for aromatic acids. spectroscopyonline.com The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1625-1465 cm⁻¹ region. docbrown.info The C-F stretching vibrations of the difluorophenyl group are expected to produce strong absorptions in the 1300-1100 cm⁻¹ region. Other significant bands include the C-O stretching and O-H bending vibrations of the carboxylic acid group. spectroscopyonline.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. ias.ac.in The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. The C=O stretching vibration is also Raman active. The region below 1600 cm⁻¹ contains a wealth of information corresponding to in-plane and out-of-plane bending vibrations of the C-H bonds and ring deformation modes, creating a unique "fingerprint" for the molecule. ias.ac.inlibretexts.org

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | IR | Very broad due to hydrogen bonding. docbrown.infospectroscopyonline.com |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Weak to medium intensity. docbrown.info |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | IR, Raman | Strong intensity. spectroscopyonline.com |

| Aromatic C=C Stretch | 1625 - 1400 | IR, Raman | Multiple bands of variable intensity. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | IR | Strong intensity. docbrown.info |

| C-F Stretch | 1300 - 1100 | IR | Strong intensity. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which helps in confirming its structure. The nominal molecular weight of the compound (C₁₃H₈F₂O₂) is 234 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecular ion [M]⁺• would be observed at an m/z (mass-to-charge ratio) of 234. Aromatic carboxylic acids typically show a prominent molecular ion peak due to the stability of the aromatic system. libretexts.org

The fragmentation pattern provides structural clues. For benzoic acid derivatives, characteristic losses are observed. docbrown.infomiamioh.edu A primary fragmentation step for this compound is the loss of the hydroxyl radical (•OH, 17 Da) to form the aroylium ion [M-17]⁺ at m/z 217. This is often followed by the loss of carbon monoxide (CO, 28 Da) to yield the [M-45]⁺ ion at m/z 189, corresponding to the 2,4-difluorobiphenyl (B1582794) cation. docbrown.info Another significant fragmentation pathway involves the loss of the entire carboxyl group (•COOH, 45 Da), also leading to the ion at m/z 189. Further fragmentation of the biphenyl (B1667301) cation can occur, leading to smaller charged fragments. The fragmentation of 2,4-difluorobenzoic acid shows prominent peaks at m/z 158 (molecular ion), 141 (loss of OH), and 113 (loss of COOH). nih.gov This supports the predicted fragmentation of the target compound.

Predicted Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 234 | [C₁₃H₈F₂O₂]⁺• (Molecular Ion) | - |

| 217 | [C₁₃H₇F₂O]⁺ | •OH |

| 189 | [C₁₂H₇F₂]⁺ | CO from m/z 217 or •COOH from m/z 234 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orglibretexts.org Molecules containing chromophores, such as the aromatic rings and carbonyl group in this compound, absorb UV or visible light, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-systems of the two benzene rings. pharmatutor.org Benzoic acid derivatives typically show characteristic absorption bands. researchgate.net One intense band (often called the B-band) is usually observed around 230 nm, and another band (the E-band) may appear at shorter wavelengths. A lower intensity band (the R-band), resulting from the n → π* transition of the carbonyl group's non-bonding electrons, may also be visible at longer wavelengths, often around 270-280 nm, though it can be obscured by the more intense π → π* absorptions. pharmatutor.orgyoutube.com The presence of two phenyl rings and fluorine substituents can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε) compared to simple benzoic acid.

Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl rings, C=O | ~230-240 | High |

| π → π* | Phenyl rings | ~270-280 | Medium to Low |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the chemical compound This compound is not publicly available. While the methodologies outlined in the request, such as Density Functional Theory (DFT) calculations, are standard in computational chemistry for analyzing molecular structures and properties, specific studies applying these methods to this compound have not been identified in the searched databases.

Research has been conducted on structurally similar compounds, such as other fluorinated benzoic acid derivatives and analogues of Diflunisal. nih.govdrugbank.comresearchgate.netmdpi.com These studies utilize computational techniques to explore geometric structures, electronic properties, and reactivity. For instance, DFT calculations are frequently used to optimize molecular geometry, predict vibrational frequencies for comparison with experimental spectra (FT-IR and Raman), and analyze frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity. researchgate.netniscpr.res.in Similarly, Molecular Electrostatic Potential (MEP) maps are commonly generated to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. niscpr.res.in

However, without specific research focused on this compound, it is not possible to provide the scientifically accurate data and detailed findings required for the following sections of the requested article:

Computational Chemistry and Theoretical Investigations

Quantum Chemical Descriptors and Reactivity Indices

Chemical Hardness and Softness Analysis

Generating an article on these specific topics for 2-(2,4-Difluorophenyl)benzoic acid would require fabricating data, which falls outside the scope of a factual and scientifically accurate response. Further research or original computational studies would be needed to generate the specific data points and analyses requested.

Electrophilicity and Nucleophilicity Indices

The reactivity of this compound can be analyzed using conceptual Density Functional Theory (DFT) descriptors such as electrophilicity and nucleophilicity indices. These indices provide insights into the molecule's ability to accept or donate electrons in a chemical reaction. The global electrophilicity index (ω) quantifies the stabilization of a system when it accepts an additional electronic charge, while the nucleophilicity index (N) describes its electron-donating ability. researchgate.netbeilstein-journals.org

These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A higher electrophilicity index suggests a greater capacity to act as an electrophile, while a higher nucleophilicity index indicates a stronger tendency to act as a nucleophile. beilstein-journals.orgresearchgate.net For instance, in Diels-Alder reactions, the presence of electron-withdrawing groups in the dienophile increases the reaction rates, a phenomenon that can be rationalized by analyzing the electrophilicity indices of the reactants. researchgate.net The local reactivity, indicating the most probable sites for electrophilic or nucleophilic attack, can be determined using Fukui functions. researchgate.netscielo.org.za

| Parameter | Description |

|---|---|

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net |

| Nucleophilicity Index (N) | Quantifies the electron-donating capability of a molecule. beilstein-journals.org |

| Fukui Functions (f(r)) | Indicate the most likely regions for electrophilic, nucleophilic, or radical attack within the molecule. scielo.org.za |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of this compound and to understand the influence of the solvent on its behavior. unimi.it By simulating the atomic motions over time, MD can reveal the accessible conformations of the molecule, including the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group. nih.govresearchgate.net

Solvation Models and their Influence on Molecular Properties

The properties of this compound in solution are significantly influenced by the surrounding solvent. Computational chemistry employs various solvation models to account for these effects. These models can be broadly categorized into explicit and implicit (continuum) models. nrel.govdntb.gov.ua

Explicit solvation models treat individual solvent molecules, offering a detailed picture of solute-solvent interactions but at a high computational cost. nrel.gov Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. nrel.govrsc.orgnih.gov These models are computationally less demanding and are widely used to predict the influence of the solvent on molecular properties like conformational stability, electronic spectra, and reactivity. nrel.govresearchgate.net For instance, the choice of solvation model can affect the predicted HOMO-LUMO gap and, consequently, the calculated reactivity indices. nrel.gov The inclusion of solvation effects is crucial for accurately predicting properties such as the pKa of the carboxylic acid group and the molecule's behavior in different environments. jbiochemtech.comresearchgate.net

| Solvation Model Type | Description | Examples |

|---|---|---|

| Explicit | Individual solvent molecules are included in the simulation. Provides a detailed description of solute-solvent interactions. | - |

| Implicit (Continuum) | The solvent is represented as a continuous medium with a defined dielectric constant. Computationally less expensive. | Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD) nrel.govrsc.orgnih.gov |

Theoretical Prediction of Non-Linear Optical Properties (if relevant to the molecular architecture)

The molecular architecture of this compound, featuring two connected aromatic rings, suggests potential for non-linear optical (NLO) properties. nih.gov NLO materials are of great interest for applications in optoelectronics and telecommunications. nih.govnih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the NLO response of a molecule, including its first-order hyperpolarizability (β). nih.govresearchgate.net

Derivatives and Analogues of 2 2,4 Difluorophenyl Benzoic Acid

Design Principles for Functionalized Derivatives

The functionalization of 2-(2,4-difluorophenyl)benzoic acid is primarily centered on two key areas: the carboxylic acid moiety and the aromatic rings. These modifications are instrumental in modulating the molecule's reactivity, conformation, and ultimately its utility in various applications.

Modifications at the Carboxylic Acid Moiety (e.g., esters, amides, hydrazides)

The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations, leading to the formation of esters, amides, and hydrazides. ksu.edu.sayoutube.com These modifications are often pursued to alter the compound's solubility, polarity, and hydrogen bonding capabilities. ksu.edu.sa

Esters: Esterification of the carboxylic acid, for instance, by reacting with an alcohol in the presence of an acid catalyst, can enhance lipophilicity. nih.gov The synthesis of methyl esters is a common strategy, often achieved by treatment with methanol (B129727) and a catalyst like thionyl chloride. nih.gov

Amides: Amide derivatives are frequently synthesized by reacting the corresponding acid chloride with an amine. mdpi.com This modification introduces a hydrogen bond donor and acceptor, which can significantly influence intermolecular interactions. mdpi.com The reaction of carboxylic acids with ammonia (B1221849) can produce ammonium (B1175870) salts, which upon heating can yield amides. ksu.edu.sa

Hydrazides: Hydrazides are typically prepared by reacting the ester form of the benzoic acid with hydrazine (B178648) hydrate. nih.govnih.govresearchgate.net Hydrazide-hydrazones, a further derivatization, have also been synthesized and explored for their biological potential. nih.govresearchgate.netnih.gov

These modifications are crucial in creating libraries of compounds with diverse properties, allowing for the exploration of structure-activity relationships. nih.gov

Substitution Patterns on the Aromatic Rings

Altering the substitution pattern on the two aromatic rings of this compound provides another avenue for tailoring its properties. Electrophilic aromatic substitution reactions are a common method to introduce new functional groups. youtube.com The existing fluorine atoms and the benzoic acid group influence the position of incoming substituents. The carboxylic acid group generally acts as a meta-directing and deactivating group in electrophilic substitution reactions. ksu.edu.sahcpgcollege.edu.in

The introduction of different substituents can lead to significant changes in the molecule's electronic and steric properties. For example, the placement of a trifluoromethyl group can induce steric hindrance, causing rotation of the carboxylic acid or other functional groups out of the aromatic plane. nih.govresearchgate.net This conformational change can have a profound impact on how the molecule interacts with its environment.

Synthetic Strategies for Derivative Libraries and Analogues

The creation of libraries of this compound derivatives often employs combinatorial and parallel synthesis techniques. A common starting point is the synthesis of the core this compound structure, which can be achieved through methods like the Schiemann reaction followed by oxidation. google.com

Once the core structure is obtained, a variety of synthetic routes can be employed to generate a diverse set of analogues. For instance, the carboxylic acid can be converted to a more reactive acid chloride, which can then be reacted with a library of amines or alcohols to produce a range of amides and esters. mdpi.com Similarly, various aldehydes can be reacted with hydrazide derivatives to form a library of hydrazones. researchgate.netnih.gov

The synthesis of pyrazole (B372694) derivatives incorporating the difluorophenyl moiety has also been reported, starting from readily available materials under benign reaction conditions. nih.gov Another approach involves the nucleophilic aromatic substitution of a suitably activated precursor, such as a dinitrobenzene sulfonic acid, with active methylene (B1212753) compounds to introduce new carbon-carbon bonds. nih.gov

Structure-Reactivity and Structure-Conformation Relationship Studies of Derivatives

The relationship between the structure of these derivatives and their reactivity and conformation is a key area of investigation. The nature and position of substituents on the aromatic rings can significantly influence the acidity of the carboxylic acid. hcpgcollege.edu.in Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. hcpgcollege.edu.in The "ortho effect" is a notable phenomenon where any substituent at the ortho position of benzoic acid, regardless of its electronic nature, tends to increase its acidity, often due to steric factors. hcpgcollege.edu.in

Conformational studies, often aided by computational methods, reveal how substituents affect the planarity of the molecule. For instance, bulky groups ortho to the carboxylic acid can force it to twist out of the plane of the aromatic ring. nih.govresearchgate.net This torsional angle can influence the molecule's ability to participate in intermolecular interactions like hydrogen bonding and π-π stacking. ucl.ac.uk In some derivatives, the two aromatic rings can be nearly coplanar, while in others, they can have a significant dihedral angle between them. mdpi.comnih.gov

Crystallographic and Spectroscopic Characterization of Novel Analogues

The definitive structural elucidation of novel analogues of this compound relies heavily on crystallographic and spectroscopic techniques.

Crystallographic Characterization:

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state. mdpi.com This technique allows for the determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation. nih.gov It also reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.comucl.ac.uk For example, crystallographic studies have shown that many benzoic acid derivatives form hydrogen-bonded dimers in the solid state. nih.govnih.gov

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| N-(2,4-difluorophenyl)-2-fluorobenzamide | Monoclinic | Pn | Aromatic rings are nearly coplanar; forms 1D amide-amide hydrogen bonds. | mdpi.com |

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid | Triclinic | P-1 | Dihedral angle of 88.7(2)° between benzene (B151609) rings; forms inversion dimers via O-H...O hydrogen bonds. | nih.gov |

| ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate | Not specified | Not specified | Detailed atomic coordinates and bond information available. | researchgate.net |

Spectroscopic Characterization:

A suite of spectroscopic methods is employed to characterize these novel analogues in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are fundamental for confirming the structure of the synthesized compounds. mdpi.com The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid, ester, or amide, and the O-H or N-H stretches involved in hydrogen bonding. researchgate.netucl.ac.uk

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming their structure. nih.gov

Together, these analytical techniques provide a comprehensive understanding of the structure, conformation, and intermolecular interactions of novel derivatives and analogues of this compound, which is essential for establishing structure-property relationships.

Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Polycyclic Aromatic Compounds

The rigid biphenyl (B1667301) backbone of 2-(2,4-Difluorophenyl)benzoic acid serves as an ideal template for the synthesis of fused ring systems, particularly polycyclic aromatic hydrocarbons (PAHs) and their derivatives. One of the most prominent applications in this context is its role as a precursor to substituted fluorenones.

Fluorenones are a class of polycyclic aromatic ketones characterized by a fluorene (B118485) skeleton with a carbonyl group at the 9-position. These structures are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The synthesis of fluorenones can be efficiently achieved from 2-arylbenzoic acids through intramolecular cyclization reactions. Methodologies such as photoredox catalysis and transition-metal-catalyzed acylations facilitate the formation of a new carbon-carbon bond between the two aromatic rings, initiated by the activation of the carboxylic acid moiety. acs.org

For instance, photocatalyzed deoxygenative radical cyclization of biarylcarboxylic acids can generate acyl radicals that undergo intramolecular coupling to yield the fluorenone core. acs.org Similarly, rhodium-catalyzed intramolecular acylation represents another efficient route to these tricyclic structures. acs.org By using this compound as the starting material, this cyclization would yield a difluorinated fluorenone. The fluorine atoms are strategically positioned on the resulting polycyclic framework, which can significantly influence the molecule's electronic properties, stability, and intermolecular interactions—attributes that are highly desirable in the design of organic semiconductors and other functional materials.

The general synthetic approach is outlined in the table below, illustrating the transformation from a biphenyl precursor to a polycyclic aromatic product.

| Precursor Class | Reaction Type | Product Class | Significance |

| 2-Arylbenzoic Acids | Intramolecular Acyl Radical Coupling | Fluorenones | Creates a fused tricyclic aromatic system. |

| 2-Arylbenzoic Acids | Transition-Metal-Catalyzed C-H Acylation | Fluorenones | Efficiently constructs the core fluorenone structure. |

This strategy highlights the utility of this compound in building molecular complexity, transforming a relatively simple biphenyl into a rigid, planar, and electronically active polycyclic compound.

Scaffold for Ligand Design in Catalysis and Coordination Chemistry

The structural framework of this compound is well-suited for the design of specialized ligands for transition-metal catalysis and coordination chemistry. The biphenyl unit provides a sterically demanding and conformationally constrained backbone, while the carboxylic acid group and the C-H bonds on the aromatic rings offer points for functionalization.

In catalysis, ligands play a crucial role in controlling the reactivity and selectivity of a metal center. The introduction of fluorine atoms, as in this compound, can impart unique electronic properties to a ligand. The strong electron-withdrawing nature of fluorine can modulate the electron density at the metal center, thereby influencing the catalytic cycle. Aromatic fluorinated biphenyl compounds have gained considerable importance in fields like medicinal chemistry, materials science, and catalysis. nih.gov

While direct applications of this compound as a ligand are not extensively documented, its structural motif is analogous to other biphenyls used in well-established ligand systems. For example, by chemically modifying the carboxylic acid and introducing coordinating groups like phosphines or N-heterocyclic carbenes (NHCs), it is possible to synthesize novel ligands. rutgers.edu The steric bulk from the non-planar biphenyl structure can create a specific coordination environment around a metal, promoting certain reaction pathways over others, which is critical for achieving high selectivity in catalysis. rutgers.edu